molecular formula C9H16N5O8P B1436489 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine CAS No. 73477-63-1

2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine

Cat. No. B1436489
CAS RN: 73477-63-1
M. Wt: 353.23 g/mol
InChI Key: OCLCLRXKNJCOJD-UMMCILCDSA-N
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Description

DRAP is a metabolite involved in purine metabolism . It is formed through the hydrolysis of Guanosine Triphosphate (GTP) by the enzyme GTP cyclohydrolase II . Alternatively, two separate enzymes can carry out this reaction: initially, GTP cyclohydrolase IIa hydrolyzes the 8,9 bond to form 2-Amino-5-formylamino-6-(5-phospho-D-ribosylamino)pyrimidin-4(3H)-one . Subsequently, de-formylation occurs via 2-amino-5-formylamino-6-ribosylaminopyrimidin-4(3H)-one 5’-monophosphate deformylase . Additionally, DRAP is deaminated by Diaminohydroxyphosphoribosylaminopyrimidine deaminase , leading to the formation of 5-amino-6-(5-phosphoribosylamino)uracil .


Molecular Structure Analysis

The chemical formula for DRAP is C~9~H~16~N~5~O~8~P , with a molar mass of approximately 353.23 g/mol . Its structure includes a ribofuranosyl moiety, amino groups, and a phosphate group.

Scientific Research Applications

Synthesis and Antitumor Activity

  • A study by Grivsky et al. (1980) described the synthesis of a related compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which is a potent inhibitor of mammalian dihydrofolate reductase with significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Antibacterial Agents

  • Stuart et al. (1983) developed a new route to 2,4-diamino-5-(4-hydroxybenzyl)pyrimidines, which has implications for the synthesis of new antibacterial agents, particularly in the context of trimethoprim derivatives (Stuart et al., 1983).

Antiviral Activity

  • Hocková et al. (2003) reported that 2,4-Diamino-6-hydroxypyrimidines substituted in position 5 showed marked inhibitory activity against retrovirus replication in cell culture, indicating potential applications in antiviral therapies (Hocková et al., 2003).

Diazo Coupling Reactions

  • Research by Hurst (1983, 1984) investigated the diazo coupling reactions of pyrimidines, including 2,4-diamino-5-hydroxy and related compounds, which contributes to the understanding of chemical reactions involving these pyrimidines (Hurst, 1983), (Hurst, 1984).

Inhibition of Folate Metabolism

  • Rauckman et al. (1989) synthesized 2,4-diamino-5-[(1,2,3,4-tetrahydro-6-quinolyl)methyl]pyrimidines, closely related to trimethoprim, with excellent inhibitory activities against bacterial dihydrofolate reductase (Rauckman et al., 1989).

Treatment of Malarial Strains

  • Rollo (1951) described the effectiveness of a 2,4-diamino pyrimidine compound against proguanil-resistant laboratory malarial strains, indicating potential for malaria treatment (Rollo, 1951).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-[(2,5-diamino-6-oxo-1H-pyrimidin-4-yl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N5O8P/c10-3-6(13-9(11)14-7(3)17)12-8-5(16)4(15)2(22-8)1-21-23(18,19)20/h2,4-5,8,15-16H,1,10H2,(H2,18,19,20)(H4,11,12,13,14,17)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLCLRXKNJCOJD-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)NC2=C(C(=O)NC(=N2)N)N)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC2=C(C(=O)NC(=N2)N)N)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031465, DTXSID601146968
Record name 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Diamino-6-[(5-O-phosphono-β-D-ribofuranosyl)amino]-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine

CAS RN

73477-63-1
Record name 2,5-Diamino-6-[(5-O-phosphono-β-D-ribofuranosyl)amino]-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73477-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diamino-6-[(5-O-phosphono-β-D-ribofuranosyl)amino]-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine
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2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine
Reactant of Route 4
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Reactant of Route 5
2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine
Reactant of Route 6
2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine

Citations

For This Compound
33
Citations
M Kobayashi, Y Ohara-Nemoto, M Kaneko… - Journal of Biological …, 1998 - ASBMB
MutT protein of Escherichia coli prevents the occurrence of A:T → C:G transversion by hydrolyzing an oxidized form of dGTP, 8-oxo-7,8-dihydro-2′-deoxyguanosine 5′-triphosphate (8…
Number of citations: 53 www.jbc.org
EY Park, Y Ito, M Nariyama, T Sugimoto, D Lies… - Applied microbiology …, 2011 - Springer
We generated a high riboflavin-producing mutant strain of Ashbya gossypii by disparity mutagenesis using mutation of DNA polymerase δ in the lagging strand, resulting in loss of DNA …
Number of citations: 51 link.springer.com
SN Yurgel, J Rice, E Domreis, J Lynch… - Molecular Plant …, 2014 - Am Phytopath Society
Sinorhizobium meliloti, the nitrogen-fixing bacterial symbiont of Medicago spp. and other legumes, secretes a considerable amount of riboflavin. This precursor of the cofactors flavin …
Number of citations: 26 apsjournals.apsnet.org
V Sathyamoorthy, AR Datta, CJ Lee… - Canadian journal of …, 2011 - cdnsciencepub.com
Vibrio tubiashii expresses virulence factors, such as a vulnificolysin-like hemolysin or cytolysin and a zinc metalloprotease, similar to those of other pathogenic vibrios. In this study, we …
Number of citations: 1 cdnsciencepub.com
T Jatuponwiphat, T Namrak, S Nitisinprasert… - PeerJ, 2021 - peerj.com
Limosilactobacillus reuteri KUB-AC5 has been widely used as probiotic in chicken for Salmonella reduction. However, a preferable carbon source and growth phase is poorly …
Number of citations: 3 peerj.com
SA Bonnett - 2007 - search.proquest.com
Queuosine is a hypermodified nucleoside located in the wobble position of bacterial and eukaryotic tRNAs coding for Asp, Tyr, His and Asn. The biosynthesis involves the participation …
Number of citations: 1 search.proquest.com
R Ledesma‐Amaro, EJ Kerkhoven… - Biotechnology and …, 2014 - Wiley Online Library
Ashbya gossypii is a filamentous fungus that naturally overproduces riboflavin, or vitamin B2. Advances in genetic and metabolic engineering of A. gossypii have permitted the switch …
Number of citations: 50 onlinelibrary.wiley.com
Y El Morr - 2021 - pastel.hal.science
Mucosal associated invariant T (MAIT) cells are an evolutionary conserved T cell subset, which recognize riboflavin precursor derivatives presented by MR1. Intestinal bacteria from the …
Number of citations: 0 pastel.hal.science
CJ Roberts - 2015 - christopher-john-roberts.com
The histidine phosphatase superfamily is a large functionally diverse group of homologous proteins that during reactions become phosphorylated at a conserved catalytic core centred …
Number of citations: 1 www.christopher-john-roberts.com
JK Heinonen - 2001 - books.google.com
Dr. Heinonen reviews and critically evaluates the scientific literature on the biological role of inorganic pyrophosphate (PPi) published from 1940 to the end of 1999. He describes and …
Number of citations: 273 books.google.com

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